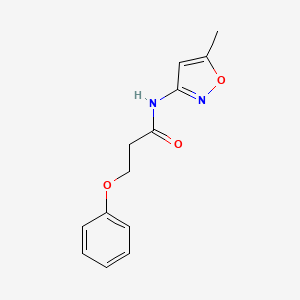

N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-methylisoxazol-3-yl)malonamide” is an amide-containing compound. Its supramolecular architectures are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .

Synthesis Analysis

Three distinct forms of “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” were obtained and characterized: two polymorphic forms and one solvate . The synthesis of “N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides” from readily available materials has been reported.Molecular Structure Analysis

An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the proposal of crystallization mechanisms . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Chemical Reactions Analysis

The chemical reactivity of “N-(5-methylisoxazol-3-yl)acetamide” and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of “N-(5-methylisoxazol-3-yl)acetamide” under different conditions.Mechanism of Action

Target of Action

It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents .

Mode of Action

The compound interacts with its targets through a series of complex biochemical reactions. The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation . The presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .

Biochemical Pathways

It is known that the compound’s action can modulate the competition between amide-containing isoxazole compounds .

Result of Action

It is known that the compound can lead to the formation of three distinct forms .

Action Environment

The action, efficacy, and stability of N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide can be influenced by environmental factors such as variations in solvents, flexibility, and the presence/absence of amide–amide interactions .

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a three-step process. In addition, MPP has been found to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using MPP in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MPP is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on MPP. One area of research could focus on elucidating the mechanism of action of MPP. This could involve studying the interaction of MPP with COX-2 and other targets. Another area of research could focus on developing more efficient synthesis methods for MPP. In addition, further studies could be conducted to investigate the potential therapeutic applications of MPP in treating neurodegenerative diseases and other conditions. Finally, future research could focus on developing novel derivatives of MPP with improved pharmacological properties.

Conclusion

In conclusion, MPP is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been found to possess several pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. MPP can be synthesized using a three-step process and has low toxicity in animal studies. However, the mechanism of action of MPP is not fully understood, and there are some limitations to using MPP in lab experiments. Future research could focus on elucidating the mechanism of action of MPP, developing more efficient synthesis methods, investigating its potential therapeutic applications, and developing novel derivatives with improved pharmacological properties.

Synthesis Methods

MPP can be synthesized using a three-step process. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. In the second step, the carbonyl chloride is reacted with 3-phenoxypropan-1-amine to form N-(5-methylisoxazol-3-yl)-3-phenoxypropanamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

MPP has been found to possess several pharmacological properties that make it a potential therapeutic agent. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, MPP has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-10-9-12(15-18-10)14-13(16)7-8-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXORKQVBCXSTJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2424608.png)

![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2424612.png)

![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)